molecular formula C12H21N B12539830 1-Hexyl-3-methyl-1,4-dihydropyridine CAS No. 866917-75-1

1-Hexyl-3-methyl-1,4-dihydropyridine

Cat. No.: B12539830
CAS No.: 866917-75-1
M. Wt: 179.30 g/mol
InChI Key: MSCVCBMUPGTQKJ-UHFFFAOYSA-N
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Description

1-Hexyl-3-methyl-1,4-dihydropyridine is a chemical compound based on the 1,4-dihydropyridine (1,4-DHP) scaffold, a privileged structure in medicinal chemistry known for its ability to impart valuable bioactive properties to molecules . This scaffold is recognized for its semi-rigid skeleton that allows for diverse hydrophobic substitutions, a feature that enables researchers to explore a wide range of structure-activity relationships (SAR) . The specific structural modifications present in this compound, including the hexyl chain at the N1 position and the methyl group at the 3-position, make it a valuable intermediate for synthetic and pharmacological investigations. The primary research applications of 1,4-dihydropyridine derivatives are extensive. They are most prominently known as modulators of L-type voltage-gated calcium channels (CaV1.2), a mechanism of action that has led to their widespread use as tools in cardiovascular research . The nature of the substituents on the DHP ring system is critical for determining tissue selectivity and pharmacological profile, influencing whether a compound acts primarily as a vasodilator or retains cardiodepressant activity . Beyond cardiovascular studies, the 1,4-DHP core is a versatile template for developing compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, antioxidant, and antidiabetic properties, making derivatives like this compound relevant for multiple drug discovery pathways . Furthermore, 1,4-DHPs serve as key precursors in organic synthesis and can act as biomimetic analogs of the ubiquitous cofactor NADH . Key Research Applications: • Tool compound for ion channel research, particularly L-type calcium channels • Versatile scaffold for medicinal chemistry and SAR studies in drug discovery • Synthetic intermediate for the construction of more complex heterocyclic systems • Core structure for developing bioactive molecules with antimicrobial, anticancer, and anti-inflammatory properties Notice: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

866917-75-1

Molecular Formula

C12H21N

Molecular Weight

179.30 g/mol

IUPAC Name

1-hexyl-3-methyl-4H-pyridine

InChI

InChI=1S/C12H21N/c1-3-4-5-6-9-13-10-7-8-12(2)11-13/h7,10-11H,3-6,8-9H2,1-2H3

InChI Key

MSCVCBMUPGTQKJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C=CCC(=C1)C

Origin of Product

United States

Synthetic Methodologies for 1 Hexyl 3 Methyl 1,4 Dihydropyridine and Its Derivatives

Classical Hantzsch Synthesis and Mechanistic Insights

The Hantzsch pyridine (B92270) synthesis, first reported by Arthur Hantzsch in 1881, remains a cornerstone for the preparation of 1,4-dihydropyridines. wikipedia.org This reaction traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.org The initial product is a 1,4-dihydropyridine (B1200194), which can be subsequently oxidized to the corresponding pyridine. wikipedia.org

The classical Hantzsch method, however, is often plagued by drawbacks such as the need for harsh reaction conditions, extended reaction times, and frequently low product yields. tandfonline.comtandfonline.com Typically, the reaction is conducted in acetic acid or refluxing ethanol (B145695). tandfonline.com

Mechanistically, the Hantzsch reaction is believed to proceed through the formation of two key intermediates: an enamine, formed from the reaction of the β-ketoester and the nitrogen source, and a chalcone-like species, resulting from the Knoevenagel condensation of the aldehyde and the other equivalent of the β-ketoester. wikipedia.orgresearchgate.net The subsequent Michael addition of the enamine to the activated double bond of the chalcone (B49325) intermediate, followed by cyclization and dehydration, affords the final 1,4-dihydropyridine ring. researchgate.netfrontiersin.org

Multi-component Reaction Strategies for 1,4-Dihydropyridine Construction

The Hantzsch synthesis is a prime example of a multi-component reaction (MCR), a process where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. tandfonline.comrsc.org MCRs are highly valued in organic synthesis for their efficiency, atom economy, and the ability to rapidly generate molecular diversity. rsc.orgingentaconnect.com

Numerous modifications to the original Hantzsch protocol have been developed to improve yields, shorten reaction times, and broaden the substrate scope. These often involve a one-pot, four-component approach, particularly for the synthesis of N-substituted 1,4-dihydropyridines. In such cases, a primary amine is used as the nitrogen source instead of ammonia or ammonium acetate. tandfonline.com

For instance, a one-pot, four-component reaction can involve an aldehyde, an active methylene (B1212753) compound (like malononitrile), an amine, and an acetylenic ester. tandfonline.com This strategy allows for the direct incorporation of the N-substituent, such as the hexyl group in 1-Hexyl-3-methyl-1,4-dihydropyridine, in a single synthetic step. The reaction often proceeds through a series of condensations and cyclizations to build the dihydropyridine (B1217469) ring. tandfonline.com

Precursor and Reagent Considerations for this compound Synthesis

To synthesize the specific target molecule, this compound, a careful selection of precursors is required. Following the logic of the Hantzsch-type reaction, the necessary components would be:

An Aldehyde: The substituent at the 4-position of the dihydropyridine ring originates from the aldehyde. For an unsubstituted 4-position, formaldehyde (B43269) or a synthetic equivalent like paraformaldehyde would be used. nih.gov

A β-Ketoester: To introduce the methyl group at the 3-position, a β-ketoester such as methyl acetoacetate (B1235776) or ethyl acetoacetate is a suitable choice. wikipedia.org

A Nitrogen Source: To incorporate the 1-hexyl substituent, hexylamine (B90201) would be the primary amine of choice.

A Second Carbonyl Component: Another equivalent of a β-ketoester or a related active methylene compound is needed to complete the ring structure.

The reaction would proceed via the formation of an enamine from hexylamine and one equivalent of the β-ketoester, and a Knoevenagel adduct from the aldehyde and the second equivalent of the β-ketoester. Subsequent Michael addition and cyclization would yield the desired this compound.

Advanced Synthetic Approaches and Green Chemistry Protocols

In recent years, there has been a significant shift towards developing more environmentally benign and efficient synthetic methods. This has led to the exploration of catalyst-free, solvent-free, and non-conventional reaction media for the synthesis of 1,4-dihydropyridines.

Catalyst-Free and Solvent-Free Methodologies

Several studies have demonstrated the successful synthesis of 1,4-dihydropyridines without the need for a catalyst or an organic solvent. tandfonline.comacs.org These methods often rely on thermal or microwave activation to drive the reaction. researchgate.net For example, a mixture of an aldehyde, a β-ketoester, and ammonium bicarbonate can be heated under solvent-free conditions to afford the corresponding 1,4-dihydropyridine in good yields. researchgate.net This approach simplifies the work-up procedure and reduces chemical waste, aligning with the principles of green chemistry. acs.orgacs.org

Grinding the reactants together under solvent-free conditions has also been reported as a simple, rapid, and environmentally friendly method for synthesizing 1,4-dihydropyridines. researchgate.net

Application of Non-Conventional Media (e.g., Deep Eutectic Solvents, Ionic Liquids, Water)

The use of non-conventional media has gained traction as a green alternative to volatile organic solvents.

Water: Water has been successfully employed as a reaction medium for the Hantzsch synthesis. tandfonline.comnih.gov Performing the reaction in water can lead to high yields and simplifies product isolation, as the often-insoluble 1,4-dihydropyridine can be collected by simple filtration. tandfonline.comresearchgate.net Catalyst-free Hantzsch reactions have been efficiently carried out in water, further enhancing the green credentials of the method. tandfonline.comnih.gov

Ionic Liquids (ILs): Ionic liquids, which are salts with low melting points, have been utilized as both catalysts and solvents for the synthesis of 1,4-dihydropyridines. ias.ac.inrsc.org Their low vapor pressure and high thermal stability make them attractive alternatives to traditional solvents. ias.ac.in Unsymmetrical 1,4-dihydropyridines have been synthesized in good yields using ionic liquids, which can often be recycled and reused. researchgate.net

Deep Eutectic Solvents (DESs): Deep eutectic solvents are mixtures of a quaternary ammonium salt (like choline (B1196258) chloride) and a hydrogen bond donor (such as urea (B33335) or ammonium acetate) that form a eutectic with a melting point much lower than that of the individual components. ias.ac.intandfonline.comarxiv.org DESs are often biodegradable, non-toxic, and inexpensive. bohrium.com They have been shown to be highly effective media for the synthesis of 1,4-dihydropyridines, in some cases acting as both the solvent and the catalyst. ias.ac.intandfonline.com For instance, a mixture of choline chloride and ammonium acetate can serve as a deep eutectic solvent where the ammonium acetate also acts as the nitrogen source for the Hantzsch reaction. tandfonline.com

Non-Conventional MediumAdvantagesExample Application
Water Environmentally benign, simplifies product isolation. tandfonline.comresearchgate.netCatalyst-free Hantzsch reaction of aldehydes, β-ketoesters, and ammonium carbonate. tandfonline.com
Ionic Liquids Low vapor pressure, high thermal stability, recyclable. ias.ac.inSynthesis of unsymmetrical 1,4-dihydropyridines. researchgate.net
Deep Eutectic Solvents Biodegradable, non-toxic, inexpensive, can act as catalyst and reactant. tandfonline.combohrium.comOne-pot synthesis of 1,4-dihydropyridines using a choline chloride/urea mixture. ias.ac.in

Microwave and Ultrasound-Assisted Synthesis

To accelerate reaction rates and improve yields, non-conventional energy sources like microwave irradiation and ultrasound have been applied to the synthesis of 1,4-dihydropyridines.

Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times from hours to minutes. mdpi.comnih.gov One-pot, multi-component syntheses of 1,4-dihydropyridines under microwave irradiation have been reported in both solvent-free conditions and in various solvents, including water and ionic liquids. rsc.orgmdpi.comaip.org This technique has proven to be highly efficient, often leading to excellent yields and cleaner reactions. rsc.orgtubitak.gov.tr

Ultrasound-Assisted Synthesis: Sonication, or the use of ultrasound, can also promote the synthesis of 1,4-dihydropyridines. tandfonline.comnih.gov The mechanical effects of acoustic cavitation can enhance mass transfer and accelerate the reaction. ukm.my Ultrasound-assisted syntheses have been successfully carried out under catalyst-free and solvent-free conditions, as well as in aqueous media, providing a green and efficient route to these heterocyclic compounds. nih.govrsc.orgrsc.org

Energy SourceKey BenefitsTypical Conditions
Microwave Irradiation Rapid reaction times (minutes), high yields, cleaner reactions. mdpi.comnih.govSolvent-free or in various green solvents. rsc.orgaip.org
Ultrasound Enhanced reaction rates, milder conditions, high yields. tandfonline.comnih.govukm.myCatalyst-free, solvent-free, or in aqueous media. nih.govrsc.orgrsc.org

Catalytic Strategies in Dihydropyridine Synthesis

Catalysis offers a powerful tool for the synthesis of 1,4-dihydropyridines, enabling reactions under milder conditions with greater control. Both metal-based catalysts and organocatalysts have been successfully employed, often in multicomponent reactions that enhance synthetic efficiency. core.ac.ukrsc.org

Metal catalysts, particularly Lewis acids, have proven effective in promoting the synthesis of 1,4-DHP derivatives. Ytterbium triflate (Yb(OTf)₃), for instance, serves as a potent Lewis acid catalyst in the multicomponent reaction involving an aldehyde (like benzaldehyde), a β-ketoester (like ethyl acetoacetate), a dicarbonyl compound (like dimedone), and an ammonia source (like ammonium acetate). rsc.org This approach facilitates the creation of highly functionalized 1,4-DHPs.

Another notable strategy involves the use of metal-organic frameworks (MOFs). HKUST-1, a copper-based MOF with the formula [Cu₃(BTC)₂(H₂O)n], has been utilized as a recyclable catalyst for the one-pot synthesis of 1,4-DHPs from components like benzaldehyde (B42025) and ethyl acetoacetate under neat (solvent-free) conditions. This method offers advantages such as high purity, short reaction times, and catalyst recyclability. rsc.org Copper catalysis has also been applied in post-synthesis functionalization, such as in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to create 1,4-DHP-based 1,2,3-triazole derivatives. rsc.org

Table 1: Examples of Metal Catalysts in 1,4-Dihydropyridine Synthesis

CatalystReactantsKey FeaturesReference
Ytterbium(III) triflate (Yb(OTf)₃)Benzaldehyde, Ethyl acetoacetate, Dimedone, Ammonium acetateLewis acid catalysis for highly functionalized 1,4-DHPs. rsc.org
HKUST-1 ([Cu₃(BTC)₂(H₂O)n])Benzaldehyde, Ethyl acetoacetateHeterogeneous, recyclable catalyst for neat synthesis. Good yields and high purity. rsc.org
Copper(I)Alkyne-functionalized 1,4-DHPs, Substituted azidesUsed in CuAAC click-chemistry for post-synthesis modification. rsc.org

Organocatalysis has emerged as a powerful strategy for synthesizing 1,4-dihydropyridines, avoiding the use of potentially toxic metals. scispace.com These methods often rely on the activation of substrates through hydrogen bonding or the formation of reactive intermediates. scispace.com Various classes of organocatalysts have been developed, including (thio)ureas, Brønsted acids like BINOL-derived phosphoric acids, and cinchona alkaloids. acs.orgscispace.comnih.gov

For example, the reaction between hydrazones and alkylidenemalononitriles can be catalyzed by the chiral base β-isocupreidine to produce 1-benzamido-1,4-dihydropyridine derivatives. nih.gov Similarly, bis-cinchona alkaloids effectively catalyze the Michael addition of malononitrile (B47326) derivatives to enamines, yielding highly substituted 1,4-dihydropyridines. acs.orgnih.gov Trifluoroacetic acid (TFA) has been used to catalyze a domino reaction of enaminones and aldehydes to furnish 1,4-DHPs. rsc.org These protocols expand the toolkit for constructing diverse DHP skeletons under mild conditions. acs.orgnih.gov

Enantioselective Synthesis of Chiral Dihydropyridine Analogues

Many biologically active 1,4-dihydropyridine derivatives are chiral, with their enantiomers often displaying significantly different pharmacological effects. ic.ac.ukmdpi.com This has driven the development of asymmetric syntheses to produce enantiomerically pure or enriched compounds. The classical Hantzsch synthesis typically yields racemic mixtures, necessitating methods that can control stereochemistry. researchgate.netmdpi.com Key strategies include the use of chiral auxiliaries and asymmetric catalysis. researchgate.netmdpi.com

A chiral auxiliary is a stereogenic group temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com This strategy has been effectively applied to the synthesis of chiral 1,4-dihydropyridines. researchgate.netrsc.org

One approach involves the diastereoselective addition of an organometallic reagent to a pyridine ring bearing a chiral oxazoline (B21484) auxiliary. For instance, the addition of phenyllithium (B1222949) to a chiral 2,6-dimethylpyridine (B142122) derivative bearing an oxazoline group derived from an amino alcohol can proceed with diastereoselectivity, although the efficiency can be sensitive to steric hindrance from substituents on the pyridine ring. ic.ac.uk Another successful example is the use of the t-butyl ester of L-valine as a chiral auxiliary in a stereoselective Michael addition to generate 4-substituted-1,4-dihydropyridine derivatives with excellent enantiomeric excess (>95% ee). researchgate.net Similarly, enantiopure chloroformates derived from (−)-8-phenylmenthol can be used to form N-acyl pyridinium (B92312) salts, which then react with Grignard reagents to yield chiral 1,2-dihydropyridines with high diastereoselectivity. rsc.org

Asymmetric catalysis represents a highly efficient and atom-economical approach to generating chiral molecules, as a small amount of a chiral catalyst can produce a large quantity of an enantiomerically enriched product. researchgate.netmdpi.com This strategy has been successfully applied to the synthesis of chiral 1,4-dihydropyridines. scispace.commdpi.com

Organocatalysis is at the forefront of this field. Chiral Brønsted acids, such as BINOL-derived phosphoric acids (e.g., (R)-TRIP), have been used to catalyze the enantioselective synthesis of 4-substituted 1,4-DHPs. mdpi.com These catalysts activate substrates through hydrogen bonding, facilitating nucleophilic addition with high stereocontrol. mdpi.com

Another powerful class of organocatalysts includes cinchona alkaloids and their derivatives. A bis-cinchona catalyst has been shown to effectively promote the Michael addition between malononitrile derivatives and enamines, affording highly substituted chiral 1,4-dihydropyridines with good yields and enantioselectivities. acs.orgnih.gov Isothiourea catalysts like (R)-BTM have also been employed in the enantioselective addition of C(1)-ammonium enolates to pyridinium salts, providing access to a range of enantioenriched 1,4-dihydropyridines with high diastereoselectivity and enantioselectivity (up to 95:5 dr and 98:2 er). rsc.orgrsc.org This reaction's success was found to be highly dependent on the solvent, with toluene (B28343) providing the best asymmetric induction. rsc.org

Table 2: Examples of Asymmetric Catalysis in 1,4-Dihydropyridine Synthesis

Catalyst SystemReaction TypeResultsReference
(R)-BTM (Isothiourea) / DABCOAddition of C(1)-ammonium enolates to pyridinium saltsUp to 95:5 dr and 98:2 er rsc.orgrsc.org
β-IsocupreidineReaction of hydrazones with alkylidenemalononitriles40-54% ee nih.gov
Bis-cinchona alkaloidMichael addition of malononitrile derivatives to enaminesGood yields and high enantioselectivity acs.orgnih.gov
(R)-TRIP (BINOL-derived phosphoric acid)CyclocondensationModerate to good enantioselectivity mdpi.com

Mechanistic Investigations of 1 Hexyl 3 Methyl 1,4 Dihydropyridine Reactivity

Hydride Transfer Pathways

The principal mode of reactivity for 1,4-dihydropyridines is the transfer of a hydride ion (H⁻) from their C4 position to an acceptor molecule. This process is central to their function as reducing agents. The mechanism of this transfer, however, can vary between a direct, one-step process and a more complex, multi-step pathway involving intermediates.

The most commonly accepted mechanism for hydride transfer reactions involving 1,4-dihydropyridines is a direct, one-step process. chemrxiv.orgscispace.comnih.gov In this concerted pathway, the hydride is transferred from the donor (the 1,4-DHP) to the acceptor in a single transition state without the formation of any discrete intermediates. This mechanism is considered one end of a continuous mechanistic spectrum. chemrxiv.org

Studies comparing 1,2- and 1,4-dihydropyridine (B1200194) isomers have shown that both can operate via the same one-step hydride transfer mechanism when reacting with certain electrophiles, such as acridinium (B8443388) or piperidinium (B107235) ions. nih.gov The efficiency and preference for this pathway are influenced by the structure of the DHP and the nature of the hydride acceptor. The nucleophilicity of 1,4-dihydropyridines has been quantified and compared to other nucleophiles, such as indoles, by examining the rates of these direct hydride transfer reactions to stable carbocations. nih.gov

While the direct transfer is common, evidence also supports the existence of stepwise mechanisms under certain conditions. scispace.com These multi-step pathways can be highly asynchronous or proceed through distinct intermediates. chemrxiv.orgscispace.com

A proposed two-step mechanism involves the initial formation of a kinetically significant intermediate complex between the dihydropyridine (B1217469) and the acceptor, followed by the hydride transfer itself. rsc.orgsci-hub.se However, this model has been challenged and, in some cases, rejected. rsc.orgresearchgate.net Detailed kinetic isotope effect studies on the reaction between dihydroacridine (a DHP analogue) and a quinolinium ion revealed results inconsistent with this two-step model, favoring a direct transfer instead. rsc.orgresearchgate.net

The reaction pathway is part of a mechanistic continuum, with the other extreme being an Alder-Ene-like mechanism, which can be considered stepwise. chemrxiv.orgscispace.com In these stepwise processes, the reaction may proceed through radical or ionic intermediates. acs.org The formation of these intermediates is often influenced by the reaction conditions, particularly the polarity of the solvent. scispace.com For instance, studies on the reaction of DHPs with radicals have demonstrated that the hydrogen at the N1 position is involved in the mechanism, leading to the formation of the corresponding pyridine (B92270) as the primary oxidation product. acs.org

Kinetic and Thermodynamic Parameters of Reactions Involving Dihydropyridines

To quantitatively understand the reactivity of dihydropyridines, it is essential to determine the kinetic and thermodynamic parameters that govern their reactions. These include rate constants, activation energies, and thermodynamic driving forces.

The rate constant (k) is a measure of the speed of a chemical reaction, while the activation energy (Ea) represents the minimum energy required for the reaction to occur. chemguide.co.uk These parameters are related by the Arrhenius equation, which shows that the rate constant increases with temperature and decreases with higher activation energy. chemguide.co.ukyoutube.com A catalyst functions by providing an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate. youtube.com

Kinetic rate constants for the reactions of various C4-substituted 1,4-DHP derivatives with radicals have been determined experimentally. These studies show that reactivity is influenced by the substituents on the DHP ring and the nature of the radical species. acs.org

Table 1: Kinetic Rate Constants of DHP Derivatives with Alkylperoxyl Radicals Data sourced from studies in aqueous media (pH 7.4). acs.org

Thermodynamic and kinetic parameters can also be determined through computational methods. These calculations provide insight into the intrinsic hydride-donating ability of different DHP structures. mdpi.com It has been shown that a thermodynamically favorable structure is not always the most kinetically favorable one. mdpi.com

Table 2: Calculated Thermodynamic and Kinetic Parameters for DHP Isomers in Acetonitrile (B52724) Thermo-kinetic parameters describe the actual hydride-donating ability in a chemical reaction. mdpi.com

The kinetic isotope effect (KIE) is a powerful tool for investigating reaction mechanisms. It compares the rate of a reaction when an atom is replaced by one of its isotopes (e.g., hydrogen, H, with deuterium, D). A primary KIE (kH/kD) greater than 1 indicates that the bond to the isotopically substituted atom is being broken in the rate-determining step of the reaction. acs.org For hydride transfers, observed kH/kD values are often in the range of 5–6, providing strong evidence that the C-H bond cleavage is the rate-limiting event. rsc.orgresearchgate.net

KIE studies have been instrumental in distinguishing between proposed mechanistic pathways. For example, the intramolecular KIE for hydride transfer from 10-methyl-9,10-dihydroacridine to a quinolinium ion was found to be around 5-6. rsc.org This value was consistent with a direct hydride transfer but inconsistent with the much higher values predicted by a two-step mechanism, leading to the rejection of the latter for that specific reaction. rsc.orgresearchgate.net

Table 3: Representative Primary Kinetic Isotope Effects (KIE) for Hydride Transfer Reactions

Solvent Effects on Dihydropyridine Reaction Mechanisms

The solvent in which a reaction is conducted can have a profound impact on the reaction mechanism, rate, and outcome. For reactions involving 1,4-dihydropyridines, solvent polarity is a key factor. chemrxiv.orgscispace.com

Computational studies have shown that the reaction mechanism can shift along the continuum from concerted to stepwise depending on the environment. scispace.com In the gas phase (or in non-polar solvents), the reaction tends to follow a more concerted, Alder-Ene-like path. scispace.com Conversely, in polar solvents like acetone (B3395972) or chloroform (B151607), the reaction proceeds in a more asynchronous, nearly stepwise fashion due to the solvent's ability to stabilize charged, ionic intermediates. scispace.com This stabilization lowers the energy of the stepwise pathway relative to the concerted one.

The choice of solvent is also critical during the synthesis of dihydropyridines. The Hantzsch synthesis, a common method for preparing 1,4-DHPs, can be optimized by selecting an appropriate solvent, with aqueous or solvent-free conditions often proving to be efficient and environmentally benign. jsynthchem.comresearchgate.net The temperature dependence of the KIE can also be affected by the solvent, with different behaviors observed in acetonitrile versus chloroform, reflecting changes in the rigidity of the transition state. nih.gov

Influence of Solvent Polarity on Reaction Rates and Pathways

While specific data for 1-Hexyl-3-methyl-1,4-dihydropyridine is not available, studies on other 1,4-dihydropyridine derivatives have demonstrated a significant influence of solvent polarity on their reactions. For instance, in the Hantzsch synthesis of 1,4-dihydropyridines, polar solvents like ethanol (B145695) and water have been shown to facilitate the reaction, leading to good to excellent yields. nih.gov In contrast, less polar solvents such as toluene (B28343) and dichloromethane (B109758) result in lower efficiency, partly due to the poor solubility of the reactants. nih.gov

Computational studies on reactions involving 1,4-dihydropyridines have also highlighted the role of the solvent environment. For the reaction between 1,4-ditrimethylsilyl-1,4-dihydropyridine and α,β-unsaturated nitriles, the reaction is proposed to proceed in a highly asynchronous, nearly stepwise manner under implicit solvent conditions. acs.org The energy difference between possible transition states was found to be attenuated by the inclusion of solvent environments like chloroform and acetone, indicating that solvent polarity can influence the reaction pathway. acs.org Protic solvents have also been observed to yield higher fluorescence quantum efficiency in studies of 4-aryl substituted 1,4-dihydropyridines, suggesting specific solvent-fluorophore interactions. nih.gov

Table 1: General Effect of Solvent Polarity on Hantzsch Dihydropyridine Synthesis

Solvent TypeGeneral Effect on ReactionReference
Polar (e.g., Ethanol, Water)Good to excellent yields nih.gov
Less Polar (e.g., Toluene)Lower efficiency and yields nih.gov

Note: This table represents general findings for the Hantzsch synthesis of 1,4-dihydropyridines and not specifically for this compound.

Role of Specific Solvation in Transition State Stabilization

Specific solvation, which involves direct interactions between solvent molecules and the reacting species, can play a critical role in stabilizing transition states and thus influencing reaction rates. For reactions involving 1,4-dihydropyridines, while direct evidence for this compound is absent, the literature on related compounds suggests the importance of such effects.

For example, in the context of hydride transfer reactions, which are characteristic of 1,4-dihydropyridines, the nature of the solvent can stabilize the developing charges in the transition state. Theoretical studies on other chemical systems have shown that the transition state structure, including bond lengths and charge distribution, can be significantly altered by the solvent. This indicates that specific hydrogen bonding or dipolar interactions between the solvent and the transition state complex can lower the activation energy barrier.

Elucidation of Catalytic Cycles for Dihydropyridine-Mediated Transformations

1,4-Dihydropyridines, often referred to as Hantzsch esters, are well-known for their role as hydride donors in various catalytic cycles, mimicking the function of the biological coenzyme NADH. wikipedia.org These cycles typically involve the transfer of a hydride from the 1,4-dihydropyridine to a substrate, which is often activated by a catalyst.

A general catalytic cycle for the reduction of a C=X bond (where X can be C, N, or O) mediated by a 1,4-dihydropyridine and an acid catalyst can be described as follows:

Activation: The substrate is activated by the catalyst (e.g., a Brønsted or Lewis acid), making it more susceptible to nucleophilic attack.

Hydride Transfer: The 1,4-dihydropyridine transfers a hydride to the activated substrate, leading to the reduced product. In this step, the dihydropyridine is oxidized to the corresponding pyridinium (B92312) salt.

Catalyst Regeneration: The catalyst is regenerated and can participate in another cycle.

While this represents a general mechanism, the specific details of a catalytic cycle involving this compound would depend on the specific reaction, substrate, and catalyst used. The N-hexyl and C3-methyl substituents would influence the steric and electronic properties of the dihydropyridine, which could affect its efficacy as a hydride donor and its interaction with the catalyst and substrate. For instance, studies on N-ethyl-substituted DHPs have shown they have the lowest reactivity in radical scavenging, which involves hydrogen atom transfer, a key step in many of their reactions. nih.gov This suggests that the N-hexyl group in this compound would likely have a significant impact on its role in catalytic transformations.

Applications of 1 Hexyl 3 Methyl 1,4 Dihydropyridine in Organic Transformations

Role as a Reducing Agent in Organic Synthesis

As a stable and mild hydride source, 1-Hexyl-3-methyl-1,4-dihydropyridine and related Hantzsch esters are valuable alternatives to metal hydride reagents. nih.gov They are frequently employed in transfer hydrogenation reactions, often in conjunction with a catalyst, to reduce a wide array of unsaturated functional groups. liverpool.ac.uk The driving force for the hydride transfer is the formation of the thermodynamically stable aromatic pyridine (B92270) ring.

The reduction of carbonyl compounds, such as aldehydes and ketones, to their corresponding alcohols is a fundamental transformation in organic chemistry. wikipedia.org 1,4-dihydropyridine (B1200194) derivatives are effective reagents for this purpose, particularly for the reduction of α,β-unsaturated carbonyl compounds. nih.gov In these cases, they can achieve selective 1,4-reduction (conjugate reduction) to yield saturated ketones or aldehydes, a task that can be challenging with other reducing agents. wikipedia.org The reaction typically proceeds via a hydride transfer from the dihydropyridine (B1217469) to the carbonyl carbon, often facilitated by a catalyst. researchgate.net

Research has shown that various catalysts, including metal complexes and organocatalysts, can be employed to enhance the efficiency and selectivity of carbonyl reductions using Hantzsch esters. The choice of catalyst and reaction conditions can influence whether a 1,2-reduction of the carbonyl group or a 1,4-reduction of the conjugated system occurs. nih.gov

Table 1: Examples of Carbonyl Compound Reduction using Hantzsch Ester Analogs This table is illustrative and based on data for related Hantzsch esters.

Substrate Catalyst Product Yield (%) Reference
Chalcone (B49325) Chiral Phosphoric Acid Dihydrochalcone 95 organic-chemistry.org
2-Cyclohexen-1-one Proline Cyclohexanone 88 N/A
Benzaldehyde (B42025) Rhodium Complex Benzyl alcohol 92 liverpool.ac.uk

1,4-dihydropyridines are also proficient in the reduction of imines and iminium ions to amines. organic-chemistry.org This reaction is a cornerstone of reductive amination, a powerful method for C-N bond formation. ntu.edu.twnih.gov The reduction of the C=N double bond is analogous to carbonyl reduction, involving the transfer of a hydride ion from the dihydropyridine ring to the electrophilic imine carbon. nih.gov

This methodology is particularly valuable in organocatalysis, where a chiral catalyst can be used in conjunction with a Hantzsch ester to achieve the enantioselective reduction of prochiral imines. organic-chemistry.org For instance, the combination of a chiral phosphoric acid catalyst and a Hantzsch ester has been successfully used to reduce α-imino esters to the corresponding α-amino esters with high enantioselectivity. organic-chemistry.org This mimics the biological reduction of imines by NAD(P)H-dependent imine reductases (IREDs). nih.govwhiterose.ac.uk

The reduction of pyridinium (B92312) salts is a key application of 1,4-dihydropyridines, leading to the formation of more saturated nitrogen heterocycles like dihydropyridines and piperidines. mdpi.com This transformation involves the formal transfer of a hydride from the reducing agent to the pyridinium ring, breaking its aromaticity. The regioselectivity of this reduction (e.g., to form 1,2- or 1,4-dihydropyridine products) can often be controlled by the substituents on the pyridinium salt and the reaction conditions. nih.gov

Furthermore, this reductive process can be coupled with a functionalization step. For example, the reduction of pyridinium salts in the presence of an acylating agent like a chloroformate can lead to the formation of N-acylated dihydropyridines. nih.gov Visible light photoreductive methods have also been developed for the dearomatizative alkylation of N-alkyl pyridinium salts, producing 4-alkyl-1,4-dihydropyridines. researchgate.net These methods provide access to complex, functionalized heterocyclic structures from simple aromatic precursors. nih.gov

Enantioselective Reductions and Stereocontrol

The development of asymmetric catalysis has enabled the use of achiral reducing agents like this compound to produce chiral molecules with high enantiomeric excess. This is typically achieved by using a chiral catalyst that creates a chiral environment around the substrate, directing the hydride attack from the dihydropyridine to one face of the prochiral functional group. wikipedia.org

The asymmetric reduction of prochiral ketones and imines is a well-established strategy for synthesizing chiral alcohols and amines, respectively. nih.govwikipedia.org In these reactions, a Hantzsch ester, such as this compound, serves as the achiral hydride source. The stereochemical outcome is dictated by a chiral catalyst, which can be a metal complex with a chiral ligand or an organocatalyst like a chiral phosphoric acid or isothiourea. organic-chemistry.orgnih.govrsc.org

The catalyst and substrate form a transient chiral complex, and the hydride from the Hantzsch ester is delivered to one of the two enantiotopic faces of the carbonyl or imine group. This approach has been successfully applied to a broad range of substrates, affording products with high enantioselectivity. nih.govacs.org

Table 2: Enantioselective Reduction of Prochiral Substrates with Hantzsch Esters This table is illustrative and based on data for related Hantzsch esters.

Substrate Chiral Catalyst Product Yield (%) Enantiomeric Excess (ee, %) Reference
2-Methoxyacetophenone Chiral Phosphoric Acid (R)-1-(2-methoxyphenyl)ethanol 96 94 N/A
N-Benzylidene aniline Chiral Phosphoric Acid N-Benzylaniline 98 92 organic-chemistry.org
Ethyl 2-(phenylimino)acetate Chiral Phosphoric Acid Ethyl N-phenylglycinate 99 97 organic-chemistry.org

In addition to controlling enantioselectivity, 1,4-dihydropyridine-mediated reductions can also be controlled to favor the formation of one diastereomer over another. In substrates containing one or more pre-existing stereocenters, the approach of the hydride from the reducing agent can be influenced by steric or electronic factors within the substrate itself.

Alternatively, a chiral catalyst can be used to control the diastereoselectivity in the reduction of a prochiral functional group in a molecule that already contains a stereocenter. This is known as catalyst-controlled diastereoselection. Such transformations are crucial in the synthesis of complex molecules like natural products, where precise control over multiple stereocenters is required. auburn.edu For instance, the reductive coupling of azatrienes and imines using a copper hydride catalyst can generate 1,4-diamines with excellent diastereocontrol. nih.gov While the direct hydride source in this case is the catalyst, the principles of stereocontrolled hydride delivery are analogous to those in Hantzsch ester reductions.

Biomimetic Catalysis Inspired by NADH/NADPH Systems

This compound belongs to the class of 1,4-dihydropyridines (1,4-DHPs), which are renowned as synthetic analogs of the biological reducing agents nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) and its phosphate derivative (NADPH). mdpi.com These coenzymes are fundamental to a vast array of redox reactions within living organisms, functioning as hydride donors. The structural core of this compound mimics the reactive dihydropyridine ring of NADH, enabling it to serve as a biomimetic catalyst in various organic transformations.

The primary role of 1,4-DHP compounds in biomimetic catalysis is to facilitate reduction reactions, mirroring the function of NADH in biological systems. mdpi.com This capability stems from the ability of the dihydropyridine ring to donate a hydride ion (H⁻) to an oxidized substrate, thereby becoming oxidized itself to the corresponding pyridinium cation. This process is central to their application in the asymmetric reduction of various functional groups, a key strategy in synthetic organic chemistry for creating chiral molecules.

Research has demonstrated that Hantzsch esters, a common name for 1,4-dihydropyridines, are effective in the reduction of activated double bonds, such as those in α,β-unsaturated carbonyl compounds. In these reactions, this compound can act as the hydride source, often in conjunction with a chiral catalyst (e.g., a metal complex or an organocatalyst), to achieve high levels of enantioselectivity. The hexyl group on the nitrogen atom enhances the solubility of the molecule in organic solvents, a practical advantage for its use in these transformations.

The general mechanism for these reductions involves the transfer of a hydride from the C4 position of the dihydropyridine ring to the substrate. The stability of the resulting pyridinium salt provides the thermodynamic driving force for the reaction.

Table 1: Comparison of 1,4-Dihydropyridine Core with NADH

Feature This compound NADH (Nicotinamide Adenine Dinucleotide)
Reactive Core 1,4-Dihydropyridine ring 1,4-Dihydropyridine ring (in the nicotinamide moiety)
Function Hydride (H⁻) donor Hydride (H⁻) donor
Role Biomimetic reducing agent in organic synthesis Biological reducing agent in cellular metabolism

| Oxidized Form | 1-Hexyl-3-methylpyridinium cation | NAD⁺ |

Participation in Carbon-Carbon Bond Forming Reactions (e.g., Radical Additions)

Beyond its role as a hydride donor, this compound and related 4-alkyl-1,4-DHPs have emerged as versatile precursors for the generation of alkyl radicals, enabling their participation in carbon-carbon bond-forming reactions. nih.govchemrxiv.org This mode of reactivity significantly expands the synthetic utility of the dihydropyridine scaffold from simple reductions to more complex molecular constructions.

The generation of an alkyl radical from a 4-alkyl-1,4-DHP, such as the conceptual cleavage of a bond at the 4-position if it were substituted with an alkyl group, is typically initiated by a single-electron transfer (SET) oxidation. chemrxiv.org This oxidation can be achieved under mild conditions using various methods, including photoredox catalysis, electrochemistry, or chemical oxidants. mdpi.com Upon oxidation of the dihydropyridine ring, the C4-alkyl bond undergoes homolytic cleavage, releasing a carbon-centered alkyl radical and the corresponding pyridine byproduct. chemrxiv.org

These generated radicals are potent intermediates for forming new C-C bonds. One of the most powerful applications is in nickel/photoredox dual catalysis systems. nih.govnih.gov In this methodology, the alkyl radical generated from the 1,4-DHP is captured by a low-valent nickel complex. This organonickel species can then undergo reductive elimination with an aryl or vinyl halide to form a new C(sp³)–C(sp²) bond. nih.gov This approach is valued for its mild reaction conditions and high functional group tolerance. nih.govresearchgate.net

Radical addition reactions, such as the Giese reaction, represent another major application. chemrxiv.org The alkyl radical derived from the 1,4-DHP can add to electron-deficient alkenes (Michael acceptors) to form a new carbon-carbon bond. This process is highly efficient for constructing complex carbon skeletons. The reaction proceeds without the need for harsh reagents or conditions, often driven by visible light irradiation. chemrxiv.org

Table 2: Examples of C-C Bond Forming Reactions Involving 1,4-DHP-derived Radicals

Reaction Type Role of 1,4-DHP Key Intermediates Bond Formed
Ni/Photoredox Cross-Coupling Alkyl Radical Precursor Alkyl radical, Ni(I)/Ni(III) species C(sp³)–C(sp²)
Giese Addition Alkyl Radical Precursor Alkyl radical C(sp³)–C(sp³)

| Acylation of Imines | Acyl Radical Precursor | Acyl radical | C(sp²)–C(sp³) |

The versatility of 1,4-dihydropyridines as radical precursors allows for the coupling of a wide variety of fragments, making this compound a potentially valuable reagent in modern synthetic organic chemistry. mdpi.comnih.gov

Theoretical and Computational Chemistry Studies of 1 Hexyl 3 Methyl 1,4 Dihydropyridine

Quantum Mechanical Studies (e.g., DFT) of Electronic Structure

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic characteristics of molecules like 1-hexyl-3-methyl-1,4-dihydropyridine. These methods provide insights into the molecule's reactivity, stability, and potential as an electron donor.

HOMO-LUMO Analysis and Electron Donor Properties

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electron donor-acceptor capabilities of a molecule. The energy of the HOMO is directly related to the ionization potential and signifies the molecule's ability to donate electrons, while the LUMO energy relates to the electron affinity and the ability to accept electrons.

For a compound like this compound, the dihydropyridine (B1217469) ring is the primary electron-donating moiety. The nitrogen atom within the ring and the double bonds contribute significantly to the HOMO. The energy gap between the HOMO and LUMO is a critical parameter for assessing molecular stability; a smaller gap suggests higher reactivity. In the context of its function as a hydride donor, a high HOMO energy level for this compound would be indicative of its capacity to donate electrons, a key step in the hydride transfer process.

Table 1: Hypothetical Frontier Orbital Energies for this compound

ParameterEnergy (eV)
HOMO-5.50
LUMO-0.25
HOMO-LUMO Gap5.25

Note: This data is illustrative and would require specific DFT calculations for validation.

Charge Distribution and Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study the distribution of electron density within a molecule, providing a detailed picture of atomic charges and bonding interactions. This analysis can reveal the delocalization of electron density and the nature of intramolecular interactions.

Reaction Pathway Characterization

Computational chemistry allows for the detailed investigation of reaction mechanisms, including the identification of transition states and the calculation of energy barriers. This is particularly valuable for understanding processes like hydride and electron transfer involving 1,4-dihydropyridines.

Transition State Geometries and Energy Profiles

To model a reaction, such as the reduction of a substrate by this compound, computational methods can be used to map out the entire energy profile of the reaction pathway. This involves locating the geometry of the transition state—the highest energy point along the reaction coordinate—and calculating its energy relative to the reactants and products. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. For hydride transfer from a DHP, the transition state would involve the partial transfer of the hydride ion from the DHP to the acceptor molecule.

Computational Modeling of Hydride Transfer and Electron Transfer Steps

The reduction reactions involving 1,4-dihydropyridines can proceed through different mechanisms, including a one-step hydride transfer or a multi-step process involving an initial single electron transfer (SET) followed by a proton and another electron transfer. Computational modeling can help distinguish between these pathways by calculating the energy profiles for each. For this compound, calculations would explore the energetics of transferring a hydride (H-) versus the initial transfer of an electron to form a radical cation, followed by subsequent steps. The nature of the substrate and the solvent environment are critical factors influencing which pathway is more favorable.

Simulation of Solvent Effects and Molecular Interactions

The surrounding solvent can have a profound impact on the structure, stability, and reactivity of a molecule. Computational models can account for these effects using either implicit or explicit solvent models.

Implicit solvent models represent the solvent as a continuous medium with a specific dielectric constant, which is a computationally efficient way to capture bulk solvent effects. Explicit solvent models involve including a number of individual solvent molecules in the simulation box around the solute. This approach is more computationally intensive but allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding. For this compound, which has a nonpolar hexyl chain and a more polar dihydropyridine ring, the choice of solvent would significantly influence its conformation and reactivity. Molecular dynamics (MD) simulations with explicit solvent can provide insights into the dynamic behavior of the molecule and its interactions with the surrounding solvent molecules over time.

Prediction of Reactivity and Selectivity in Dihydropyridine Reactions

Theoretical and computational chemistry have become indispensable tools for predicting the reactivity and selectivity of chemical reactions involving 1,4-dihydropyridine (B1200194) (1,4-DHP) derivatives. While specific computational studies on this compound are not extensively documented in publicly available literature, the principles and methodologies are broadly applicable. These studies, primarily rooted in Density Functional Theory (DFT), provide profound insights into the electronic structure of these molecules, which in turn governs their chemical behavior. Key aspects of these predictions include the analysis of frontier molecular orbitals, molecular electrostatic potential maps, and the calculation of various reactivity descriptors.

At the heart of predicting chemical reactivity is the Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is indicative of the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy reflects its ability to accept electrons (electrophilicity). wuxibiology.com A small HOMO-LUMO energy gap suggests high reactivity, as less energy is required for electronic transitions. irjweb.com For a 1,4-DHP derivative like this compound, the distribution and energies of these orbitals can predict how it will interact with other reagents. For instance, in reactions where the dihydropyridine acts as a hydride donor (a common role for 1,4-DHPs), the HOMO is of primary importance.

Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide a quantitative measure of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). A higher electronegativity indicates a greater tendency to attract electrons, while chemical hardness represents the resistance to a change in electron distribution. A high electrophilicity index points to a strong electrophilic character. irjweb.com These descriptors are crucial for comparing the reactivity of different dihydropyridine derivatives and for predicting the feasibility of a reaction.

To illustrate how these concepts apply to this compound, a hypothetical set of calculated global reactivity descriptors is presented in the table below. Such data would typically be generated through DFT calculations.

Hypothetical Global Reactivity Descriptors for this compound
DescriptorSymbolValue (eV)Interpretation
HOMO EnergyEHOMO-5.85Indicates electron-donating ability (nucleophilicity)
LUMO EnergyELUMO-0.95Indicates electron-accepting ability (electrophilicity)
HOMO-LUMO GapΔE4.90Reflects chemical reactivity and kinetic stability
Electronegativityχ3.40Measures the ability to attract electrons
Chemical Hardnessη2.45Indicates resistance to charge transfer
Global Electrophilicity Indexω2.35Quantifies electrophilic character

Beyond global reactivity, predicting selectivity—that is, which atom in the molecule is most likely to react—requires local reactivity descriptors. The Molecular Electrostatic Potential (MEP) map is a valuable tool in this regard. It visually represents the charge distribution on the molecule's surface, with red areas indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue areas indicating positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netresearchgate.net For a 1,4-DHP, the MEP would likely show a high electron density on the nitrogen atom and the double bonds, making them potential sites for interaction with electrophiles.

A more quantitative approach to local reactivity is provided by the Fukui function. wikipedia.orgscm.com This function identifies which atoms in a molecule have a greater tendency to either accept or donate an electron. researchgate.net The condensed Fukui function, f(r), provides a value for each atomic site. A higher value of f+(r) indicates a greater susceptibility to nucleophilic attack, while a higher f-(r) suggests a higher likelihood of electrophilic attack. In the context of the Hantzsch dihydropyridine synthesis, for example, DFT calculations can determine the reaction energy barriers for the formation of different isomers, with these barriers being key determinants for the observed chemoselectivity. rsc.org

The following table provides a hypothetical condensed Fukui function analysis for the ring atoms of this compound, illustrating how computational data can pinpoint reactive centers.

Hypothetical Condensed Fukui Functions for Ring Atoms of this compound
Atomf+ (for Nucleophilic Attack)f- (for Electrophilic Attack)Predicted Reactivity
N10.080.15Likely site for electrophilic attack
C20.120.10Moderate reactivity towards both nucleophiles and electrophiles
C30.050.18Primary site for electrophilic attack on the carbon framework
C40.250.04Primary site for nucleophilic attack
C50.060.17Likely site for electrophilic attack
C60.130.09Moderate reactivity towards both nucleophiles and electrophiles

Advanced Spectroscopic and Analytical Techniques in Mechanistic Elucidation of 1 Hexyl 3 Methyl 1,4 Dihydropyridine Chemistry

UV-Visible Spectroscopy for Kinetic Monitoring and Intermediate Detection

UV-Visible spectroscopy is a powerful tool for monitoring the kinetics of reactions involving 1-Hexyl-3-methyl-1,4-dihydropyridine, particularly its oxidation to the corresponding pyridine (B92270) derivative. The 1,4-dihydropyridine (B1200194) ring possesses a distinct chromophore that absorbs in the UV region. Upon oxidation and subsequent aromatization to the pyridine ring, this characteristic absorption is lost and a new absorption profile corresponding to the pyridine product appears.

By monitoring the change in absorbance at a specific wavelength (typically the λmax of the dihydropyridine) over time, the rate of the reaction can be determined. This allows for the investigation of reaction kinetics under various conditions, such as different temperatures, solvent systems, or in the presence of various oxidizing agents. Furthermore, the direct reactivity of this compound towards radicals can be demonstrated and quantified using UV-Vis spectroscopy by observing the decay of its characteristic absorption band. nih.gov In some instances, the formation of transient intermediates may be observed as the appearance and disappearance of new absorption bands in the UV-Visible spectrum.

CompoundSolventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
This compoundEthanol (B145695)~350~8,000
1-Hexyl-3-methylpyridiniumEthanol~265~5,000

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an indispensable technique for the detection and characterization of paramagnetic species, including the radical intermediates that may form during the chemical reactions of this compound. nih.govbruker.com The oxidation of the 1,4-dihydropyridine ring can proceed via a one-electron transfer, leading to the formation of a pyridinium (B92312) radical cation. nih.gov This intermediate is typically unstable and short-lived.

To detect and characterize such transient radicals, the technique of spin trapping is often employed. A spin trap, such as N-tert-butyl-α-phenylnitrone (PBN) or 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), is added to the reaction mixture. This compound reacts with the unstable radical intermediate to form a more persistent nitroxide radical adduct, which can be readily detected by EPR. The analysis of the EPR spectrum of this adduct, specifically its g-value and hyperfine coupling constants, provides crucial information about the structure of the original trapped radical. nih.gov

Spin Trap Adductg-valueHyperfine Coupling Constants (Gauss)
DMPO-adduct of this compound radical cation~2.0058aN ≈ 14.2, aHβ ≈ 19.8
PBN-adduct of this compound radical cation~2.0061aN ≈ 14.5, aHβ ≈ 3.2

Nuclear Magnetic Resonance (NMR) Spectroscopy for In Situ Reaction Monitoring and Intermediate Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique for monitoring chemical reactions in real-time and for the structural elucidation of reactants, intermediates, and products. d-nb.infonih.gov For reactions involving this compound, ¹H and ¹³C NMR can be used to follow the progress of the reaction in situ. rsc.orgmpg.de

By acquiring a series of NMR spectra at regular time intervals, the disappearance of signals corresponding to the starting dihydropyridine (B1217469) and the appearance of new signals for the pyridine product can be quantified to determine reaction kinetics. Key diagnostic signals include the protons on the dihydropyridine ring, which experience a significant downfield shift upon aromatization. In some cases, if an intermediate species is present in a sufficient concentration, it may be identified by its unique set of NMR signals.

NucleusThis compound (ppm)1-Hexyl-3-methylpyridinium (ppm)
H2/H6~5.8~8.8
H4~3.2-
H5~4.8~8.0
C2/C6~105~145
C3~100~138
C4~25-
C5~102~142

Mass Spectrometry for Product Analysis in Reaction Mixtures

Mass spectrometry (MS) is a crucial analytical technique for the identification of products in the reaction mixtures of this compound. It provides information about the molecular weight of the compounds present and, through fragmentation analysis, can help to confirm their structures.

When coupled with a separation technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), individual components of a reaction mixture can be isolated before being introduced into the mass spectrometer. In the context of this compound chemistry, MS is instrumental in confirming the formation of the corresponding pyridine derivative as the final oxidation product. nih.gov The molecular ion peak in the mass spectrum will correspond to the exact mass of the product, and the fragmentation pattern will be consistent with its structure.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)
This compoundC₁₂H₂₁N179.30180.17
1-Hexyl-3-methylpyridiniumC₁₂H₁₉N177.28178.16

Chromatographic Techniques for Reaction Monitoring and Product Separation

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for both monitoring the progress of reactions involving this compound and for the separation and purification of the products.

HPLC, often coupled with a UV detector, is well-suited for monitoring the reaction progress in real-time or by analyzing aliquots taken from the reaction mixture at different time points. nih.gov The separation of the starting material from the product allows for their accurate quantification, providing another method for determining reaction kinetics. Reversed-phase HPLC is commonly employed, where the less polar dihydropyridine will typically have a longer retention time than the more polar pyridinium product. GC, particularly when coupled with MS, is effective for the analysis of volatile products and can confirm the identity of the final pyridine derivative. nih.gov

CompoundChromatographic MethodMobile Phase/Carrier GasHypothetical Retention Time (min)
This compoundReversed-Phase HPLCAcetonitrile (B52724)/Water8.5
1-Hexyl-3-methylpyridiniumReversed-Phase HPLCAcetonitrile/Water4.2
1-Hexyl-3-methylpyridineGCHelium6.7

Structure Reactivity Relationships and Analog Design in 1,4 Dihydropyridine Chemistry

Influence of N-Substituents on Dihydropyridine (B1217469) Reactivity and Stability

The substituent at the N-1 position of the 1,4-dihydropyridine (B1200194) ring plays a pivotal role in modulating the compound's electronic properties and, consequently, its reactivity and stability. In 1-Hexyl-3-methyl-1,4-dihydropyridine, the N-1 position is occupied by a hexyl group, which imparts specific characteristics.

Generally, the introduction of an alkyl group at the N-1 position creates a tertiary nitrogen within the dihydropyridine ring. nih.gov The nature of this N-substituent can significantly influence the molecule's activity. azaruniv.ac.ir For instance, studies on N-alkylated 1,4-DHP derivatives have shown that those with an arylalkyl substituent on the nitrogen atom can be more potent in certain biological activities compared to benchmarks like verapamil. nih.gov While some research suggests that substitutions at the N-1 position can decrease or even abolish certain biological activities, other studies highlight their potential for enhancing specific properties. azaruniv.ac.ir

The reactivity of N-alkyl-1,4-dihydropyridines has been explored in various contexts. In reactions with certain radicals, N-ethyl-substituted DHPs demonstrated lower reactivity compared to their N-unsubstituted counterparts. nih.govacs.org This suggests that the presence and nature of the N-alkyl group can temper the ring's reactivity. The hexyl group, being a larger and more lipophilic alkyl chain than ethyl, would likely enhance the molecule's solubility in nonpolar environments and could introduce steric effects that influence its interaction with other molecules. The oxidation of N-alkyl-1,4-dihydropyridines can lead to dimeric tetrahydropyridine (B1245486) structures, indicating a distinct reaction pathway compared to non-biomimetic oxidation processes. rsc.org

Effects of Substituents at C2, C3, C4, C5, and C6 on Reactivity and Selectivity

The reactivity and selectivity of the 1,4-dihydropyridine ring are profoundly influenced by the pattern of substitution at the carbon atoms of the ring. biointerfaceresearch.com In this compound, the key feature is the methyl group at the C3 position.

C3 and C5 Positions: These positions are critical for tuning the electronic properties and steric environment of the molecule. azaruniv.ac.ir In many well-studied 1,4-DHPs, such as Hantzsch esters, the C3 and C5 positions are typically occupied by electron-withdrawing groups like esters or nitriles. nih.govnih.gov These groups are crucial for activity and tissue selectivity. azaruniv.ac.ir The presence of a simple methyl group at C3, as in this compound, represents a departure from the classical Hantzsch ester design. A methyl group is electron-donating, which would increase the electron density of the ring compared to an ester-substituted analogue, thereby enhancing its hydride-donating ability. Research on asymmetric 1,4-DHPs has shown that the type of ester groups at C3 and C5 significantly controls biological activity, with larger and more lipophilic groups often improving certain outcomes. nih.gov The introduction of N-thiazolyl carbamoyl (B1232498) groups at C3 and C5 has been shown to enhance cytotoxic potential in some derivatives. nih.gov

C2 and C6 Positions: Substituents at the C2 and C6 positions primarily exert steric influence, which can affect the planarity of the ring and control access to the reactive sites. azaruniv.ac.ir Typically, these positions are substituted with small alkyl groups like methyl. nih.gov In some series, elongating the alkyl chains at C2 and C6 from methyl to propyl enhanced antitumor activity, indicating that steric bulk at these positions can be beneficial. nih.gov For this compound, the absence of a substituent at C2 and C6 (other than hydrogen) makes the ring less sterically hindered at these positions compared to many common 1,4-DHP derivatives.

C4 Position: The C4 position is arguably the most critical for the hydride transfer function and is often the site of a chiral center in pharmacologically active DHPs. researchgate.netnih.gov The nature of the substituent at C4 is vital for optimizing activity. azaruniv.ac.ir Hydride transfer reactions involve the transfer of a hydrogen atom from this C4 position. scispace.comchemrxiv.org The steric and electronic properties of the C4 substituent dictate the ease of this transfer and can introduce stereoselectivity into the reaction. In many cases, an aryl group is placed at C4 to modulate activity. biointerfaceresearch.com The absence of a bulky substituent at C4 in the parent this compound would make the C4-hydrogens more accessible for hydride transfer.

The table below summarizes the general influence of substituents at various positions on the 1,4-DHP ring based on published findings.

PositionCommon SubstituentsGeneral Effect on Reactivity & SelectivityInferred Effect in this compound
N-1H, Alkyl, ArylalkylModulates electron density and stability; can decrease or enhance activity depending on the context. nih.govazaruniv.ac.irnih.govHexyl group increases lipophilicity and provides steric bulk.
C2, C6H, Methyl, PropylPrimarily steric influence; affects ring conformation and access to reactive sites. azaruniv.ac.irnih.govUnsubstituted (H), leading to lower steric hindrance around the top of the ring.
C3, C5Esters, Nitriles, CarbamoylCrucial for electronic tuning and tissue selectivity; typically electron-withdrawing. azaruniv.ac.irnih.govnih.govC3-Methyl is electron-donating, increasing ring electron density. C5 is unsubstituted.
C4Aryl, HSite of hydride transfer; substituent is critical for activity and stereoselectivity. researchgate.netazaruniv.ac.irUnsubstituted (H), making the hydride readily accessible.

Design Principles for Modulating Hydride Donor Strength and Stereoselectivity

The primary function of many 1,4-dihydropyridine systems is to act as a source of hydride ions (H⁻), mimicking the role of the NADH coenzyme in biological systems. nih.gov The ability to donate a hydride is governed by the compound's electronic structure and steric factors, which can be precisely tuned through substituent modification. nih.govrsc.org

Hydride Donor Strength: The hydride-donating ability of a 1,4-DHP is inversely related to the stability of the resulting pyridinium (B92312) cation. Electron-withdrawing groups, particularly at the C3 and C5 positions (like esters in Hantzsch compounds or carbamoyl groups in BNAH), decrease the electron density on the dihydropyridine ring. nih.gov This stabilizes the DHP molecule but makes it a weaker hydride donor. Conversely, electron-donating groups increase the electron density, making the molecule more reactive and a stronger hydride donor.

Stereoselectivity: Many 1,4-DHP derivatives used in synthesis and medicine are chiral, with the stereocenter typically located at the C4 position. researchgate.netnih.gov The enantiomers of these asymmetric 1,4-DHPs often exhibit markedly different, sometimes even opposing, biological activities. researchgate.netscilit.com This stereoselectivity is a key consideration in drug design. nih.govnih.gov

Stereocontrol in reactions involving 1,4-DHPs, such as the reduction of a prochiral ketone, is determined by the substituents on the dihydropyridine ring. The steric bulk and electronic nature of the groups at N-1, C2, and C6 can create a chiral environment that favors the approach of the substrate from one face over the other, leading to a specific stereochemical outcome. For this compound, the asymmetry is introduced by the single C3-methyl group. This inherent chirality, combined with the conformation enforced by the N-hexyl group, would influence the stereoselectivity of its hydride transfer reactions. Studies on other chiral 1,2-dihydropyridines have shown that substituents on the diene can result in a high degree of stereoselectivity in cycloaddition reactions. nih.gov

Comparative Studies with Other Dihydropyridine Systems and Biomimetic Reductants

The properties of this compound are best understood when compared with other common dihydropyridine systems and biomimetic reductants.

Comparison with Hantzsch Esters: The most widely studied synthetic 1,4-DHPs are the Hantzsch esters, which are characterized by ester groups at C3 and C5 and alkyl groups at C2 and C6. nih.gov A classic example is diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. Compared to a Hantzsch ester, this compound has key structural differences:

N-1 Substitution: It is N-alkylated, whereas Hantzsch esters are typically N-unsubstituted (N-H). nih.govnih.gov

C3/C5 Substitution: It possesses an electron-donating methyl group at C3 and is unsubstituted at C5, whereas Hantzsch esters have two electron-withdrawing ester groups. nih.gov This makes this compound a stronger hydride donor. nih.govrsc.org

C2/C6 Substitution: It is unsubstituted at C2 and C6, reducing steric hindrance compared to the 2,6-dimethyl substitution pattern of typical Hantzsch esters. nih.gov

Comparison with NAD(P)H Models (e.g., BNAH): N-Benzyl-1,4-dihydronicotinamide (BNAH) is a classic biomimetic model for the NADH coenzyme. Like this compound, BNAH is an N-substituted 1,4-DHP. However, BNAH contains an electron-withdrawing carbamoyl group (-CONH₂) at the C3 position. nih.gov This carbamoyl group lowers the hydride-donor ability of BNAH compared to models with less electron-withdrawing or electron-donating substituents. nih.gov Therefore, this compound, with its C3-methyl group, would be a more powerful reductant than BNAH.

The table below provides a comparative overview of different dihydropyridine systems.

FeatureThis compoundHantzsch Ester (Typical)BNAH (NADH Model)1,2-Dihydropyridine (General)
N-1 SubstituentHexyl (Alkyl)HBenzyl (Arylalkyl)Varies (e.g., Alkoxycarbonyl) nih.gov
C3/C5 SubstituentsC3-Methyl, C5-H (Asymmetric, Donating)Two Ester Groups (Symmetric, Withdrawing) nih.govC3-Carbamoyl (Asymmetric, Withdrawing) nih.govVaries
Hydride Donor StrengthRelatively Strong rsc.orgRelatively WeakModerate nih.govVariable, depends on substitution nih.gov
Key ApplicationReductant, Synthetic IntermediateReductant, Privileged structure in medicinal chemistry nih.govBiomimetic Reductant (NADH mimic) nih.govSynthetic Intermediate for Alkaloids nih.gov

Q & A

Q. What are the common synthetic routes for 1,4-dihydropyridine derivatives, and how does the choice of C4 source influence reaction outcomes?

  • Methodological Answer : 1,4-Dihydropyridines (DHPs) are typically synthesized via Hantzsch or modified Hantzsch reactions. The C4 source (e.g., aldehydes, ketones) critically impacts regioselectivity and yields. For example:
  • FeCl₃-catalyzed synthesis : Mondal & Mukhopadhyay (2015) demonstrated FeCl₃ as a catalyst for spiro-indoloquinolin-trione derivatives, achieving high yields (~85%) via combinatorial chemistry .
  • Organocatalytic asymmetric synthesis : Auria-Luna et al. (2018) used chiral organocatalysts to synthesize 1-benzamido-DHPs with >90% enantiomeric excess, highlighting the role of hydrogen-bonding interactions in stereocontrol .
  • Green solvent methods : Glycerol as a solvent enables one-pot multicomponent synthesis of symmetrical DHPs with yields up to 92% under catalyst-free conditions .

Table 1 : Comparison of Synthetic Routes

MethodCatalyst/SolventYield (%)Key FeatureReference
Hantzsch reactionFeCl₃85Spirocyclic derivatives
OrganocatalyticChiral catalyst>90Enantioselectivity
MulticomponentGlycerol92Eco-friendly, one-pot

Q. How can spectroscopic and computational methods characterize 1,4-dihydropyridine derivatives?

  • Methodological Answer :
  • Spectroscopy : FT-IR and NMR (¹H/¹³C) are standard for confirming DHP ring formation. For example, downfield shifts in ¹H NMR (~δ 4.5–5.5 ppm) indicate NH protons in the 1,4-dihydropyridine ring .
  • DFT Studies : Karthick et al. (2022) combined experimental and DFT calculations to analyze electronic properties, revealing charge distribution patterns critical for calcium channel modulation .
  • X-ray Crystallography : Yang et al. (2010) resolved crystal structures of hexahydroquinoline DHPs, showing planar geometries essential for bioactivity .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic reduction of nitroso compounds using 1,4-dihydropyridines?

  • Methodological Answer : Mozhukhin & Khidekel (2024) demonstrated that flavins/quinones catalyze nitroso reductions via electron-transfer pathways. The rate depends on substituent electronic effects (e.g., NO₂ groups accelerate reactions by stabilizing transition states). Non-catalytic rates follow: N(CH₃)₂ < OCH₃ < H < COOC₂H₅ < NO₂\text{N(CH₃)₂ < OCH₃ < H < COOC₂H₅ < NO₂} Catalytic rates show similar trends but with diminished substituent dependence .

Table 2 : Substituent Effects on Reduction Rates

SubstituentRelative Rate (Non-catalytic)Relative Rate (Catalytic)
NO₂1.0 (reference)1.0
COOC₂H₅0.80.9
H0.60.7

Q. How do structural modifications of DHPs impact their antiproliferative activity and CRM1 inhibition?

  • Methodological Answer :
  • Alkyl Chain Effects : Compound 20 (40-pentyl-DHP derivative) showed potent CRM1 inhibition (IC₅₀ = 20 nM) and antiproliferative activity in HeLa cells. Longer alkyl chains enhance membrane permeability and target binding .
  • Docking Studies : Jiang et al. (2006) identified that 6-phenyl-DHPs bind selectively to A₃ adenosine receptors via hydrophobic interactions with transmembrane helices .

Table 3 : Bioactivity of Selected DHP Derivatives

CompoundTargetIC₅₀/EC₅₀Key ModificationReference
40-Pentyl-DHPCRM120 nMC40 alkyl chain
6-Phenyl-DHPA₃ Adenosine R50 nMPhenyl at C6

Q. What strategies resolve contradictions in DHP bioactivity data across studies?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell lines, incubation times) or stereochemical variations. For example:
  • Calcium Channel Modulation : Li et al. (1998) reported conflicting agonist/antagonist behavior for DHPs, later attributed to stereoisomerism. Enantiopure synthesis resolved this .
  • Antimicrobial Activity : Davies et al. (2005) found that electron-withdrawing groups at C3/C5 enhance antifungal activity, while bulky substituents reduce it .

Methodological Challenges

Q. How can photoredox reactions expand the functionalization of DHPs without traditional catalysts?

  • Methodological Answer : Du et al. (2024) developed a visible-light-driven hydroacylation using 4-acyl-DHPs as dual radical reservoirs and reductants. This protocol avoids external catalysts/oxidants, achieving yields up to 99% via radical conjugate addition (RCA) .

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